Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-
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Overview
Description
Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-: is a heterocyclic compound with a complex structure that includes both pyrimidine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3,6,8-trimethyluracil with hydrazine hydrate can lead to the formation of the desired compound through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione: The parent compound without the trimethyl groups.
1,2,4-Triazine derivatives: Compounds with similar triazine rings but different substituents.
Uniqueness
The presence of the 3,6,8-trimethyl groups in Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl- imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and highlights its potential for specialized applications.
Properties
CAS No. |
25696-97-3 |
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Molecular Formula |
C8H9N5O2 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
3,6,8-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C8H9N5O2/c1-4-9-5-6(11-10-4)12(2)8(15)13(3)7(5)14/h1-3H3 |
InChI Key |
IHCRFHCWINOJSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=N1)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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